N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-tosylpropanamide
Description
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-16-6-10-20(11-7-16)30(27,28)13-12-22(26)25-23-24-21(15-29-23)19-9-8-17-4-2-3-5-18(17)14-19/h2-11,14-15H,12-13H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXFDWGXUBFCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-tosylpropanamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis could be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thioether.
Scientific Research Applications
N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-tosylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in drug discovery and development.
Medicine: It may exhibit pharmacological properties that make it useful in the treatment of diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-tosylpropanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Below, key analogues from recent literature are compared (Table 1).
Table 1: Structural and Physicochemical Properties
Key Observations :
- Aromatic Substituents : The naphthalene group in the target compound provides greater hydrophobicity compared to pyridinyl (4d, 4e) or methoxyphenyl () groups, likely reducing aqueous solubility .
- Sulfonamide vs. Benzamide : The tosylpropanamide group introduces sulfonyl electronegativity, contrasting with the carboxamide in 4d–4i. This may enhance metabolic stability but complicate crystallization .
- Melting Points : Pyridinyl derivatives (4d, 4e) exhibit moderate melting points (165–180°C), suggesting crystalline stability. The target compound’s melting point is unreported but may align with these ranges.
Cardioprotective Activity
- N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide () demonstrated superior cardioprotective effects over Levocarnitine and Mildronate, reducing smooth muscle hypoxia response by 40% . Methoxy and hydrazine groups may enhance electron donation and hydrogen bonding.
- Hypothesis for Target Compound : The naphthalene-tosyl combination could improve membrane permeability, but the bulky aromatic system might hinder target engagement compared to smaller substituents like pyridinyl .
Antimicrobial and Anticancer Potential
- 4d–4i Derivatives () show promise in preliminary assays, with morpholinomethyl (4d) and methylpiperazinyl (4e) groups likely enhancing solubility and intracellular uptake .
- Sulfonamide Role : Tosyl groups in drugs like sulfamethoxazole are associated with enzyme inhibition (e.g., dihydropteroate synthase), suggesting the target compound could share mechanistic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
